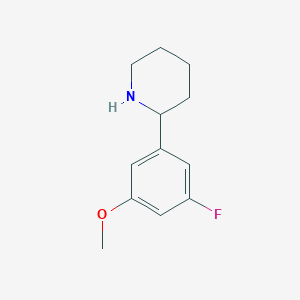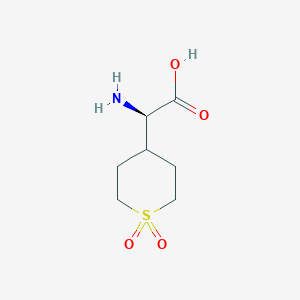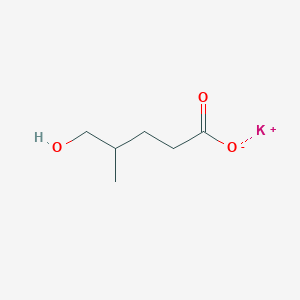
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclohexane ring, along with an amine group that is protonated to form the hydrochloride salt
準備方法
The synthesis of 1-ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.
Amination: The amine group is introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
化学反応の分析
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen, forming dihalo or dihydro derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluorinating agents for introducing fluorine atoms, and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism of action of 1-ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the ethynyl and fluorine groups can enhance its binding affinity and specificity for certain targets. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.
類似化合物との比較
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanamine: This compound lacks the ethynyl group and may have different chemical and biological properties.
1-Ethynylcyclohexanamine: This compound lacks the fluorine atoms, which can affect its reactivity and interactions with molecular targets.
4,4-Difluorocyclohexanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical behavior and applications.
特性
分子式 |
C8H12ClF2N |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
1-ethynyl-4,4-difluorocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11F2N.ClH/c1-2-7(11)3-5-8(9,10)6-4-7;/h1H,3-6,11H2;1H |
InChIキー |
JHPQGQUGEQRJBI-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CCC(CC1)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


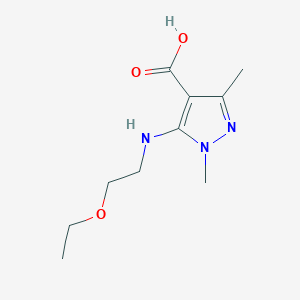
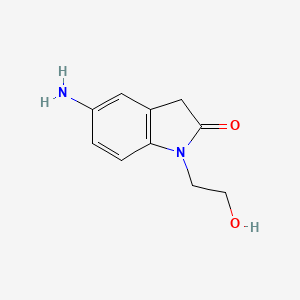
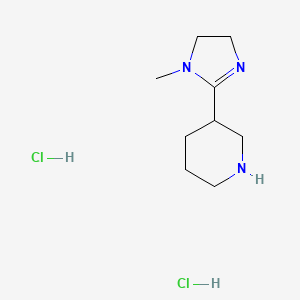
![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)


![Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13630750.png)

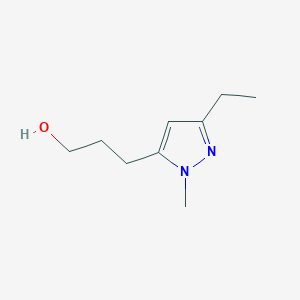
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
